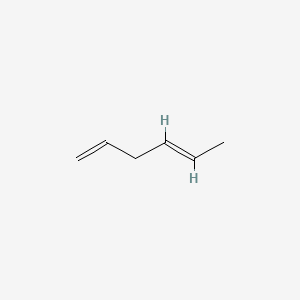

1,4-Hexadiene

Vue d'ensemble

Description

1,4-Hexadiene is a diene with significant industrial relevance, particularly in the production of functionalizable polymers. It is a key monomer in the synthesis of ethylene-propylene-diene-monomer (EPDM) terpolymers, which are widely used in the automotive and construction industries due to their excellent weatherability and resistance to both heat and oxidation .

Synthesis Analysis

The synthesis of trans-1,4-hexadiene has been explored through the codimerization of 1,3-butadiene and ethylene. This process has been studied since the 1960s, utilizing various transition metals as catalysts, including rhodium, nickel, cobalt, and ruthenium. However, rhodium catalysts have been identified as the most effective for producing the desired trans-1,4-hexadiene, albeit with historically low reaction rates. A novel approach using a rhodium catalyst combined with a polyethylene glycol 1000 (PEG1000)–water solvent system has shown promising results, achieving a high yield of trans-1,4-hexadiene with a 58% total conversion of ethylene and a 71% selectivity for this compound .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. For instance, the structure of 4-methyl-1-pentene copolymers with 1,5-hexadiene has been analyzed using 13C nuclear magnetic resonance spectroscopy and X-ray diffraction methods. These studies have revealed that the introduction of a rigid cyclic unit into the copolymer significantly alters its structure and properties, leading to the formation of ordered molecular aggregates in the amorphous state .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including metathesis, polymerization, and thermal rearrangements. The metathesis of this compound over a CsNO3-Re2O7-Al2O3 catalyst in the liquid phase has been shown to be an effective method for synthesizing 1,4-cyclohexadiene (1,4-CHD), with a yield of 50% per pass under mild conditions . Additionally, the thermal rearrangements of 1,2-poly(cis-1,4-hexadiene) and 1,2-poly(trans-1,4-hexadiene) have been studied, revealing a predominant 1,8-diene structure and a tendency to cyclize mainly through (2 + 2) thermal cycloaddition of double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its polymers have been characterized through various analytical techniques. For example, the crystal structure of isotactic cis-1,4-poly(1,3-hexadiene) was determined using X-ray diffraction analysis and molecular mechanics, revealing an s(2/1) helical polymer chain conformation . The homopolymerization of 1,4-hexadienes with different catalysts has been investigated, showing that the microstructure of the resulting polymers can be complex and is influenced by the monomer structure and polymerization conditions .

Applications De Recherche Scientifique

Production of Functional Polymers

1,4-Hexadiene plays a crucial role in producing functional polymers. Its use in preparing ethylene-propylene-diene-monomer (EPDM) terpolymers is significant. The synthesis of trans-1,4-hexadiene via the codimerization of 1,3-butadiene and ethylene using rhodium as a catalyst has shown promising results. In a study by Behr & Miao (2005), a new combination of a rhodium catalyst with a polyethylene glycol 1000-water solvent system was found effective, achieving high conversion rates and selectivity for this compound (Behr & Miao, 2005).

Biodiesel Fuel Surrogacy

Bai, Wang, and Wang (2021) developed a skeletal mechanism consisting of this compound for representing biodiesel fuel from various sources. This study demonstrated the potential of this compound in adjusting the degree of unsaturation in biodiesel surrogate fuels, providing a comprehensive model for biodiesel combustion simulation (Bai, Wang, & Wang, 2021).

Electron-Promoted Cope Cyclization

Chacko & Wenthold (2007) investigated the electron-promoted Cope cyclization of 1,5-hexadiene radical anions. This study provided insights into the electronic properties of hexadienes and their reactivity, crucial for understanding cyclization processes in organic chemistry (Chacko & Wenthold, 2007).

Photoisomerization Studies

Research by Squillacote, Wang, and Chen (2004) on trans,trans-1-Fluoro-2,4-hexadiene explored the excited potential energy surfaces of acyclic 1,3-dienes. Their findings on the regioselectivity of double-bond photoisomerization enhance our understanding of photochemical reactions involving dienes (Squillacote, Wang, & Chen, 2004).

Catalytic Studies

Rodriguez et al. (2001) explored the catalytic reactions involving 2,4-hexadiene on Pt black samples, providing valuable insights into the mechanisms of geometric isomerization and aromatization in catalytic processes (Rodriguez et al., 2001).

Polymer Synthesis

Hustad & Coates (2002) reported the polymerization of 1,5-hexadiene with a titanium catalyst system, contributing to the synthesis of functional propylene copolymers and block copolymers. This study highlights the versatility of 1,5-hexadiene in polymer synthesis (Hustad & Coates, 2002).

Mécanisme D'action

Target of Action

1,4-Hexadiene is a simple organic compound with the formula C6H10. It is primarily involved in chemical reactions as a monomer or a reactive intermediate . The primary targets of this compound are other organic compounds that can undergo addition reactions with it.

Mode of Action

This compound is known to participate in electrophilic addition reactions, specifically 1,2-addition and 1,4-addition . In these reactions, an electrophile (such as a halogen or a hydrogen halide) adds to the conjugated diene system of this compound. The addition can occur at two neighboring carbon atoms (1,2-addition) or at carbon atoms separated by two additional carbon atoms (1,4-addition) .

Biochemical Pathways

It is known to participate in the diels-alder reaction, a [4+2] cycloaddition that results in the formation of a six-membered ring . This reaction is a key step in many synthetic pathways in organic chemistry.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through addition reactions. These reactions can lead to a wide variety of products, depending on the specific reactants and conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature can affect the rate of reaction and the ratio of 1,2- to 1,4-addition products . Additionally, the presence of other substances can influence the reaction pathway. For example, certain catalysts can promote the Diels-Alder reaction .

Safety and Hazards

1,4-Hexadiene is considered hazardous. It is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Propriétés

IUPAC Name |

(4E)-hexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859500 | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 760 mm Hg | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-21 °C, -6 °F (-21 °C) (CLOSED CUP) | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ether, ethanol, and benzene | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7000 @ 20 °C/4 °C | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.8 (AIR= 1) | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

172.0 [mmHg], 172.6 mm Hg @ 25 °C | |

| Record name | 1,4-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

592-45-0, 7319-00-8, 7318-67-4 | |

| Record name | 1,4-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-hexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Hexadiene, (4E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-HEXADIENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17304456C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-HEXADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1,4-hexadiene is C6H10. Its molecular weight is 82.14 g/mol.

A: Yes, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize the structure and microstructural changes of this compound and its polymers. [, , , , , ]

A: this compound is a valuable comonomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) terpolymers, known for their ozone resistance and flexibility. [, , , ]

A: Yes, this compound is incorporated into various copolymers, including those with ethylene, propylene, styrene, α-methylstyrene, and isobutylene, influencing their properties like flexibility, ozone resistance, and thermal stability. [, , , , ]

A: In EPDM, the presence of this compound introduces unsaturation sites, allowing for sulfur vulcanization, which enhances the material's strength and elasticity. [, , ]

A: Yes, this compound can be synthesized via the codimerization of 1,3-butadiene and ethylene using catalysts based on transition metals like rhodium, nickel, and palladium. [, , ]

A: Factors like catalyst composition, reaction temperature, pressure, and the presence of Lewis acids or tertiary phosphines can impact the selectivity towards specific isomers of this compound. [, , ]

A: Researchers have explored various catalyst systems, including rhodium catalysts with polyethylene glycol 1000 (PEG1000)–water solvent systems, palladium salts with Lewis acids and tertiary phosphines, and nickel-based catalysts. [, , ]

A: Computational techniques, particularly Density Functional Theory (DFT), help analyze the geometries and energies of intermediates and transition states involved in reactions of this compound and its derivatives. []

ANone: While not explicitly mentioned in these papers, QSAR models can potentially predict the reactivity of this compound and its derivatives based on their structural features, which can be valuable in catalyst design and reaction optimization.

A: Studies on the kinetics of hydroxyl radical reactions show that conjugated dienes like 3-methyl-1,3-pentadiene are more reactive than isolated dienes like this compound. []

A: Yes, the incorporation of methyl groups, as seen in 4-methyl- and 5-methyl-1,4-hexadiene, can affect the properties of the resulting copolymers, such as their glass transition temperatures and flexural properties. []

ANone: As with many chemicals, handling this compound requires standard safety precautions. It's flammable and may cause irritation. Specific safety data sheets and regulations should be consulted for detailed information.

A: Like many polyolefins, EPDM is not readily biodegradable, and its disposal can pose environmental challenges. Recycling and proper waste management are crucial to minimize its environmental impact. []

ANone: The choice of alternative materials depends on the specific application and desired properties. For instance, while EPDM excels in ozone resistance and flexibility, other elastomers like nitrile rubber or silicone rubber may be more suitable for applications requiring oil resistance or high-temperature performance.

A: EPDM, for example, is mechanically recyclable but not easily chemically recycled. Research is ongoing to develop efficient and sustainable methods for the recycling and valorization of EPDM waste. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)